Trifluoromethanesulfonyl bromide

Vue d'ensemble

Description

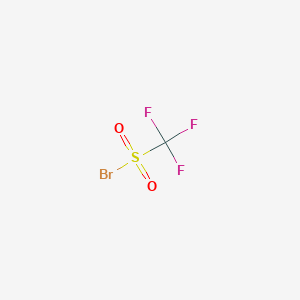

Trifluoromethanesulfonyl bromide is a chemical compound with the molecular formula CBrF3O2S. It is known for its strong electron-withdrawing properties due to the presence of the trifluoromethanesulfonyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trifluoromethanesulfonyl bromide can be synthesized through the reaction of trifluoromethanesulfonic acid with bromine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows:

CF3SO2OH+Br2→CF3SO2Br+HBr

This reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent the formation of unwanted by-products .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The use of high-purity starting materials and advanced purification techniques ensures the production of this compound with high yield and purity .

Analyse Des Réactions Chimiques

Additive Reactions with Unsaturated Hydrocarbons

CF₃SO₂Br undergoes addition reactions with alkenes and dienes, forming sulfones or brominated adducts depending on the substrate and conditions.

Reaction with 1,4-Diacetoxy-2-butene (14)

Under sunlight or copper catalysis, CF₃SO₂Br adds to 1,4-diacetoxy-2-butene to yield adduct 15 (a bromosulfonyl compound) and trifluoromethanesulfinic acid as a byproduct (Scheme 7) .

Table 1. Reaction conditions and yields:

| Condition | Yield of 15 (%) | Yield of CF₃SO₂H (%) |

|---|---|---|

| Sunlight, 3 days | 51 | 34 |

| Cu (2 mol.%), MeCN, 2 days | 81 | 8 |

The copper-catalyzed pathway significantly enhances selectivity for 15 , minimizing side reactions .

Reaction with Styrene (22)

Styrene reacts with CF₃SO₂Br to form sulfone 24 (PhCH₂CH₂SO₂CF₃) as the primary product (Scheme 11) .

Table 2. Product distribution under varying conditions:

| Condition | Yield of 24 (%) | Yield of CF₃SO₂H (%) |

|---|---|---|

| 90°C, Ph(COO) | 64 | - |

| Sunlight, hexane | 34 | 65 |

| Cu (1 mol.%), MeCN, 25–30°C | 25 | 75 |

At elevated temperatures, sulfone 24 dominates, while photochemical conditions favor trifluoromethanesulfinic acid formation .

Bromination Reactions

CF₃SO₂Br can act as a brominating agent in certain substrates.

Reaction with Anthracene (26)

Anthracene reacts with CF₃SO₂Br to yield 9,10-dibromoanthracene (27 ) and trifluoromethanesulfinic acid (Scheme 12) . No trifluoromethylated products are observed, indicating CF₃SO₂Br exclusively serves as a bromine source in this case.

Desulfodioxidation and Radical Pathways

CF₃SO₂Br is photosensitive and undergoes desulfodioxidation to generate CF₃Br and SO₂ under UV light . Additionally, the CF₃SO₂- radical formed during reactions can abstract hydrogen atoms from allylic positions, leading to side products.

Example: Reaction with Allyltrifluoroacetamide (4a)

In a sealed tube under sunlight, CF₃SO₂Br reacts with allyltrifluoroacetamide to form trifluoroisoprene (17 ) via intermediate 15 (Scheme 8) . The reaction proceeds through radical intermediates, with yields reaching 70–80% after vacuum distillation .

Trifluoromethylation

CF₃SO₂Br serves as a trifluoromethylating agent in the presence of copper catalysts. For example, its reaction with terminal alkenes produces CF₃-containing adducts, which are precursors to trifluoromethylated polymers .

Preparation of this compound

Large-scale synthesis involves bromination of sodium trifluoromethanesulfinate (3 ) with Cl₂ and NaBr in water/acetonitrile, yielding CF₃SO₂Br with 80% efficiency (Example 1, ).

Mechanistic Insights

-

Photochemical Activation : Generates CF₃SO₂- and Br- radicals, enabling addition to alkenes or hydrogen abstraction .

-

Copper Catalysis : Facilitates single-electron transfer (SET), stabilizing intermediates and improving regioselectivity .

-

Thermal Conditions : Promote ionic pathways, favoring sulfone formation over radical byproducts .

Characterization

-

Mass Spectrometry : Key fragments include m/z 235 [M+H]⁺ and 191 [C₃H₃BrF₃O]⁺ for brominated adducts .

Comparison with Related Reagents

While sodium trifluoromethanesulfinate (CF₃SO₂Na) is also used for trifluoromethylation, CF₃SO₂Br offers superior reactivity in additive and bromination reactions due to its bromine atom . In contrast, bromine trifluoride (BrF₃) is more suited for fluorination rather than sulfonylation or CF₃ transfer .

Applications De Recherche Scientifique

Organic Synthesis

Introduction of Trifluoromethyl Groups

Trifluoromethanesulfonyl bromide is primarily used to introduce trifluoromethyl groups into organic molecules. This modification can significantly alter the chemical and physical properties of the compounds, enhancing their stability and reactivity. The general reaction mechanism involves the interaction of CF₃SO₂Br with unsaturated hydrocarbons under conditions such as photochemical or thermochemical initiation .

Reactions and Mechanisms

The compound reacts with alkenes and alkynes to form aliphatic compounds with terminal trifluoromethyl groups. These reactions can be initiated through various methods, including radical processes, which are critical for synthesizing complex organic molecules .

| Reaction Type | Description |

|---|---|

| Radical Reactions | CF₃SO₂Br acts as a source of trifluoromethyl radicals in radical addition reactions. |

| Cycloaddition | Used in cycloaddition reactions to create diverse cyclic structures. |

| Friedel-Crafts Reactions | Acts as a catalyst to facilitate electrophilic aromatic substitutions. |

Medicinal Chemistry

Enhancement of Drug Properties

In medicinal chemistry, the incorporation of trifluoromethyl groups via CF₃SO₂Br has been shown to enhance the metabolic stability and bioavailability of pharmaceutical compounds. This is particularly beneficial in drug design, where modifications can lead to more effective therapeutic agents .

Case Study: Anticancer Agents

Research has demonstrated that the introduction of trifluoromethyl groups into anticancer agents can improve their potency and selectivity. For instance, a series of trifluoromethylated derivatives were synthesized and evaluated for their anticancer activity, showing significant improvements over non-fluorinated counterparts .

Material Science

Synthesis of Advanced Materials

this compound is utilized in the synthesis of advanced materials such as polymers and liquid crystals. The presence of the trifluoromethyl group imparts unique properties like increased thermal stability and hydrophobicity, making these materials suitable for various applications including electronics and coatings .

| Material Type | Application |

|---|---|

| Polymers | Used in creating high-performance polymers with enhanced properties. |

| Liquid Crystals | Employed in the development of liquid crystals for display technologies. |

Case Study 1: Trifluoromethylation of Unsaturated Hydrocarbons

A systematic investigation was conducted on the reactivity of this compound towards various unsaturated hydrocarbons under controlled conditions. The study highlighted its effectiveness in forming aliphatic compounds with terminal trifluoromethyl groups, which are valuable intermediates in pharmaceutical synthesis .

Case Study 2: Synthesis of Fluoro-containing Compounds

Research focused on using CF₃SO₂Br for synthesizing fluoro-containing compounds revealed its potential in producing intermediates that are crucial for developing agrochemicals and pharmaceuticals .

Mécanisme D'action

The mechanism by which trifluoromethanesulfonyl bromide exerts its effects is primarily through its strong electron-withdrawing properties. This makes it a highly reactive electrophile, capable of forming stable intermediates with various nucleophiles. The trifluoromethyl group introduced by this compound can significantly alter the electronic properties of the target molecule, leading to changes in reactivity, stability, and biological activity .

Comparaison Avec Des Composés Similaires

Trifluoromethanesulfonyl chloride: Similar to trifluoromethanesulfonyl bromide but with a chlorine atom instead of bromine.

Trifluoromethanesulfonyl azide: Used for azidotrifluoromethylation reactions, providing a different functional group compared to bromide.

Uniqueness: this compound is unique due to its ability to introduce the trifluoromethyl group under mild conditions and its compatibility with a wide range of substrates. Its strong electron-withdrawing properties make it a versatile reagent in organic synthesis .

Activité Biologique

Trifluoromethanesulfonyl bromide (TFMSBr) is a compound of significant interest in organic chemistry due to its unique reactivity and potential biological applications. This article explores the biological activity of TFMSBr, including its synthesis, reactivity, and implications for medicinal chemistry.

This compound is characterized by its trifluoromethyl group, which imparts unique electronic properties, making it a valuable reagent in various chemical reactions. The compound can be synthesized through the bromination of potassium trifluoromethanesulfinate, which is itself produced via sulfodioxidation of trifluoromethyltrimethylsilane or sodium trifluoromethanesulfinate .

Key Properties:

- Boiling Point: 58-60°C

- Reactivity: Acts as a brominating agent and can participate in additive reactions with unsaturated hydrocarbons under photochemical conditions .

Biological Activity

The biological activity of TFMSBr has been primarily investigated in the context of its reactivity with various biological molecules. Its ability to introduce trifluoromethyl groups into organic compounds enhances the lipophilicity and biological activity of these compounds, making them suitable for pharmaceutical applications.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial potential | |

| Triflamides | Antiviral, anticancer | |

| Ionic Liquids (ILs) | Antibacterial |

Case Studies and Research Findings

-

Antimicrobial Activity:

Research indicates that TFMSBr derivatives exhibit antimicrobial properties. In studies involving ionic liquids derived from TFMSBr, significant antibacterial activity was observed against various pathogens, suggesting potential applications in developing new antimicrobial agents . -

Reactivity with Biological Molecules:

TFMSBr has been shown to react with unsaturated hydrocarbons to form biologically relevant compounds. For instance, its interaction with anthracene demonstrated that it could serve as a source of both trifluoromethyl and trifluoromethanesulfonyl groups, which are crucial for synthesizing complex organic molecules used in drug development . -

Toxicity Studies:

While the reactivity of TFMSBr is promising, caution is advised due to its potential toxicity. Studies have indicated that compounds containing trifluoromethyl groups can exhibit cytotoxic effects on certain cell lines. Therefore, understanding the safety profile of TFMSBr and its derivatives is essential for their application in medicinal chemistry .

Propriétés

IUPAC Name |

trifluoromethanesulfonyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBrF3O2S/c2-8(6,7)1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNIECVIVJOTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBrF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553989 | |

| Record name | Trifluoromethanesulfonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15458-53-4 | |

| Record name | Trifluoromethanesulfonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trifluoromethanesulfonyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.